molecular formula C10H11O5PS B14380162 Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate CAS No. 88690-90-8

Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate

Cat. No.: B14380162
CAS No.: 88690-90-8
M. Wt: 274.23 g/mol
InChI Key: GOJQSHAZIRTALR-UHFFFAOYSA-N
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Description

Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is an organophosphorus compound that features a benzothiophene ring fused with a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate typically involves the reaction of benzothiophene derivatives with phosphorylating agents. One common method includes the use of dimethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The general reaction scheme is as follows:

    Starting Material: Benzothiophene derivative

    Reagent: Dimethyl phosphorochloridate

    Base: Triethylamine

    Solvent: Anhydrous dichloromethane

    Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phosphate esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles (e.g., alcohols, amines); reactions are conducted in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Phosphate esters

Scientific Research Applications

Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and blocking substrate access. This inhibition can modulate various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl sulfate
  • Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl sulfonate
  • Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl carbonate

Uniqueness

Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is unique due to its phosphate group, which imparts distinct chemical reactivity and biological activity compared to its sulfate, sulfonate, and carbonate analogs. The presence of the phosphate group allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88690-90-8

Molecular Formula

C10H11O5PS

Molecular Weight

274.23 g/mol

IUPAC Name

dimethyl (2-oxo-3H-1-benzothiophen-3-yl) phosphate

InChI

InChI=1S/C10H11O5PS/c1-13-16(12,14-2)15-9-7-5-3-4-6-8(7)17-10(9)11/h3-6,9H,1-2H3

InChI Key

GOJQSHAZIRTALR-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC1C2=CC=CC=C2SC1=O

Origin of Product

United States

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